molecular formula C12H10N4S B2699054 (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 914636-21-8

(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile

Cat. No.: B2699054
CAS No.: 914636-21-8
M. Wt: 242.30 g/mol
InChI Key: XKJSGGYMECUZTM-UHFFFAOYSA-N
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Description

The compound “(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile” is an organic compound containing an alkene (C=C) group, an amino (NH2) group, a methylsulfanyl (CH3-S-) group, and a nitrile (C≡N) group .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, the amino group might be introduced through a nucleophilic substitution reaction, and the nitrile group might be formed through a dehydration reaction .


Molecular Structure Analysis

The E-Z system for naming alkenes could be used to describe the geometry around the double bond in this compound . The Cahn-Ingold-Prelog (CIP) rules would be used to assign priorities to the groups attached to the double bond .


Chemical Reactions Analysis

Reactions involving this compound would likely depend on its functional groups. For example, the alkene could undergo addition reactions, the amino group could participate in acid-base reactions, and the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and nitrile groups could make it more soluble in polar solvents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile involves the reaction of 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile.", "Starting Materials": [ "4-(methylsulfanyl)benzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate.", "Step 2: React ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile." ] }

CAS No.

914636-21-8

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-amino-3-[(4-methylsulfanylphenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C12H10N4S/c1-17-10-4-2-9(3-5-10)8-16-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3

InChI Key

XKJSGGYMECUZTM-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

Canonical SMILES

CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

solubility

not available

Origin of Product

United States

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